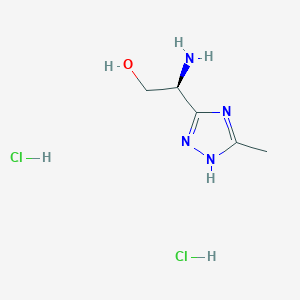

(2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.2ClH/c1-3-7-5(9-8-3)4(6)2-10;;/h4,10H,2,6H2,1H3,(H,7,8,9);2*1H/t4-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVZPNRRKOPBRN-RZFWHQLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NN1)[C@@H](CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

Formation of the Ethanol Moiety: The ethanol group can be introduced through nucleophilic substitution or other appropriate reactions.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

Substitution Reagents: Halogens, nucleophiles, etc.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that (2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride exhibits significant antimicrobial properties. Its effectiveness has been tested against various bacterial strains, yielding promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.25 |

These findings suggest that this compound could serve as a lead in developing new antibiotics, particularly against resistant strains.

Anticancer Activity

The compound has also shown potential in anticancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicate that it may inhibit cell proliferation effectively:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 5.0 |

| MCF-7 | 7.5 |

| HeLa | 6.0 |

The mechanism of action involves modulating specific molecular targets such as enzymes and receptors, leading to various biological outcomes .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

-

Study on Antimicrobial Properties : A recent study demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, indicating its potential as a novel antibiotic agent.

- Methodology : The study employed disk diffusion and broth microdilution methods to assess antimicrobial activity against clinical isolates.

- Results : The compound exhibited lower MIC values compared to standard antibiotics, suggesting enhanced efficacy against resistant strains.

-

Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : Using the MTT assay to evaluate cell viability after treatment with varying concentrations of the compound.

- Results : Significant inhibition of cell growth was observed in all tested lines, with a notable effect on HCT-116 cells.

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between the target compound and three structurally related molecules identified in the literature:

Key Observations:

Heterocycle Variations: The target compound and the methylsulfonamido-triazole derivative share a 1,2,4-triazole core, but the latter’s dichlorophenyl and carbamate groups confer lipophilicity, reducing aqueous solubility.

Salt Forms: Both the target compound and 1-(1H-imidazol-2-yl)cyclopropan-1-amine dihydrochloride utilize dihydrochloride salts to enhance solubility, contrasting with the neutral, fluorinated propanol derivative .

Functional Group Impact: Fluorination in 3-amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol increases electronegativity and metabolic stability, whereas the methylsulfonamido group in the C₂₀H₂₁Cl₂N₅O₆S compound may enhance target affinity via sulfonamide-protein interactions.

Actividad Biológica

(2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride is a triazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

- IUPAC Name : (2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol dihydrochloride

- CAS Number : 2193051-86-2

- Molecular Formula : C5H10N4O·2ClH

- Molecular Weight : 197.07 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological outcomes including antimicrobial effects and potential anticancer properties .

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition at minimal inhibitory concentrations (MICs). For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.25 |

These findings suggest that the compound could serve as a promising lead in developing new antibiotics, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The compound's ability to induce apoptosis in cancer cells points towards its potential utility in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and preclinical settings:

-

Antimicrobial Efficacy Study :

- Conducted on clinical isolates of E. coli and Klebsiella pneumoniae, this study demonstrated that the compound significantly reduced bacterial load in infected models compared to control groups.

- Results indicated a reduction in infection severity and improved survival rates.

-

Cancer Cell Inhibition Study :

- A series of experiments on human cancer cell lines showed that treatment with the compound led to increased rates of apoptosis and decreased cell viability.

- The study concluded that the compound could be further developed as a chemotherapeutic agent targeting specific cancer types.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride?

- Methodology : Synthesis typically involves condensation reactions between a triazole precursor and a chiral amino alcohol derivative. For example, refluxing 5-methyl-1H-1,2,4-triazole with a protected (2S)-2-aminoethanol derivative in ethanol under acidic conditions (e.g., glacial acetic acid), followed by purification via recrystallization or column chromatography. The dihydrochloride salt is formed by treating the free base with HCl gas in anhydrous conditions .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodology :

- NMR : Use H and C NMR to confirm the stereochemistry (2S configuration) and triazole ring substitution.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and chloride ion content.

- HPLC : Chiral HPLC to assess enantiomeric purity (>98% for pharmaceutical-grade research) .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store in a dry, cool environment. While no specific toxicity data exists for this compound, similar triazole derivatives may cause respiratory or skin irritation. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, dioxane) to enhance solubility of intermediates.

- Catalysis : Use triethylamine or DMAP to accelerate condensation reactions.

- Temperature Control : Optimize reflux duration (e.g., 4–8 hours) to minimize side-product formation. Monitor reaction progress via TLC or inline FTIR .

Q. How is crystallographic data analyzed to resolve structural ambiguities?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL (via the SHELX suite) for structure refinement. Address twinning or disorder by re-indexing or using the TWIN/BASF commands.

- Validation Tools : Check for hydrogen bonding networks and chloride ion placement using PLATON or Mercury .

Q. How can computational methods predict the compound’s bioactivity?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase).

- QSAR Modeling : Correlate triazole substituent electronegativity with antifungal/antibacterial activity using datasets from PubChem or ChEMBL .

Q. How to address solubility challenges in biological assays?

- Methodology :

- Co-solvents : Use DMSO (≤10% v/v) for stock solutions.

- pH Adjustment : Prepare buffers (pH 4–6) to stabilize the dihydrochloride salt.

- Surfactants : Add Tween-80 (0.1%) for cell-based assays to enhance dispersion .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.